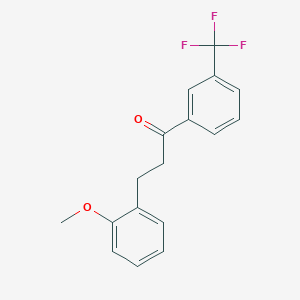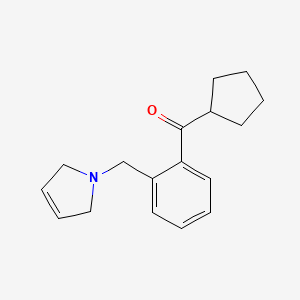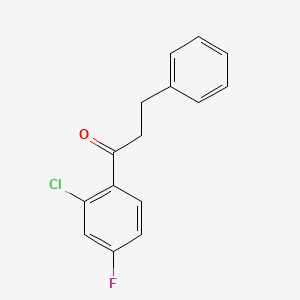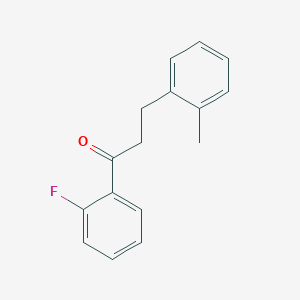
3-(2-Methoxyphenyl)-3'-trifluoromethylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-Methoxyphenyl)-3’-trifluoromethylpropiophenone” is a phenolic compound, which are a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group . The methoxy group (OCH3) and the trifluoromethyl group (CF3) are functional groups attached to the phenyl group.
Molecular Structure Analysis
The molecular structure of this compound would consist of a phenyl ring with a methoxy group attached at the 2-position and a propiophenone group attached at the 3-position. The propiophenone group would in turn have a trifluoromethyl group attached .Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma . The presence of the methoxy and trifluoromethyl groups would likely influence these properties .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Steroid Compound Synthesis : This compound is used in the synthesis of steroid analogs, particularly in reactions involving cyclohexanedione and methacrylate, contributing to advancements in steroid chemistry (Nazarov & Zavyalov, 1956).
Electrophilic Cyclization : It plays a role in selenium-promoted electrophilic cyclization, enabling the synthesis of 3-organoselenyl spiro compounds, demonstrating its utility in organoselenium chemistry (Recchi et al., 2020).
Palladium-Catalyzed Reactions : This chemical is involved in palladium-catalyzed reactions with aryl bromides, which can lead to multiple arylation and cleavages of C-C and C-H bonds, highlighting its significance in complex organic syntheses (Wakui et al., 2004).
Biomedical Research
Tubulin-Targeting Antitumor Agents : Derivatives of this compound have been explored for their potential as antitumor agents, targeting tubulin in cancer cells, which shows its promise in cancer therapy (Greene et al., 2016).
Molecular Docking Analysis : It has been subjected to molecular docking analysis for its potential as a protease kinase inhibitor, suggesting its relevance in drug discovery and protein interaction studies (H. et al., 2021).
Other Applications
Optical Property Tuning : Its derivatives are used in tuning the optical properties and enhancing solid-state emission of poly(thiophene)s, indicating its role in material science and photonics (Li et al., 2002).
Fluorescent Probe Development : It's utilized in the development of fluorescent probes for sensing pH and metal cations, showcasing its application in analytical chemistry (Tanaka et al., 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The study of phenolic compounds is a vibrant field with many potential applications in areas such as materials science, medicine, and environmental science . The specific compound “3-(2-Methoxyphenyl)-3’-trifluoromethylpropiophenone” could potentially be of interest in these areas, but without more information, it’s difficult to predict specific future directions.
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O2/c1-22-16-8-3-2-5-12(16)9-10-15(21)13-6-4-7-14(11-13)17(18,19)20/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMBDULAQJGHNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50644190 |
Source


|
| Record name | 3-(2-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-3'-trifluoromethylpropiophenone | |
CAS RN |
898770-30-4 |
Source


|
| Record name | 3-(2-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898770-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50644190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1327392.png)









